Stannous chloride dihydrate

Overview

Description

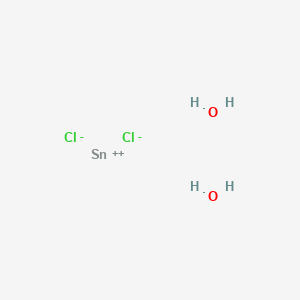

Stannous chloride dihydrate, also known as Tin (II) chloride dihydrate, is a white crystalline solid with the linear formula SnCl2 · 2H2O . It is used in various industries such as dyes, spices, mirror, electroplating, and others. It is also used as ultra-high pressure lubricants and bleaching agents .

Synthesis Analysis

Stannous chloride dihydrate can be synthesized from commercially pure metallic tin and hydrogen chloride gas . The synthesized tin (II) chloride is purified in a fractional distillation column under normal conditions to obtain extrapure-grade SnCl2 containing under 1 ppm impurities .Molecular Structure Analysis

The crystal structure of stannous chloride is a layered structure. In terms of coordination geometry, the shape could be expressed as being a trigonal pyramid in the anhydrous state. In a dihydrate state, there is also a three-coordinate structure .Chemical Reactions Analysis

Stannous chloride dihydrate reacts with alkali to generate water and oxide precipitation, and the excess of alkali generates dissolved stannous salt . It is soluble in ethanol and glacial acetic acid and very soluble in dilute hydrochloric acid . It can absorb oxygen from the air to form insoluble chlorine oxides .Physical And Chemical Properties Analysis

Stannous chloride dihydrate has a density of 2.71 g/cm3, a melting point of 37-38°C (dec.) (lit.), and a boiling point of 652°C (lit.) . It is soluble in water, ethanol, acetone, and ether, and insoluble in xylene and mineral spirits .Scientific Research Applications

Food Additive (E 512)

Stannous Chloride Dihydrate is used as a food additive, specifically known as E 512 . It is permitted in one food category and is considered safe for use at current authorized levels .

Radiopharmaceuticals

Stannous Chloride Dihydrate is used as a source of tin in radiopharmaceutical kits . It reduces technetium-99m, the active radiological agent, allowing it to form a complex with phosphate-containing moieties . These complexes localize primarily in bone and infarcted myocardium, allowing for imaging of areas of altered osteogenesis or necrotic heart tissue .

Reducing Agent

Stannous Chloride Dihydrate acts as a reducing agent in various chemical reactions . It is particularly useful in carbonyl allylation .

Lewis Acid Catalyst

It serves as a Lewis acid catalyst in carbon-carbon bond-forming reactions . It can also be used as a catalyst with AgClO4 for the synthesis of α-glycosides .

5. Synthesis of Alkenes, Dienes, cis-Vinyloxiranes, and Allylic Selenides Stannous Chloride Dihydrate is used in the synthesis of alkenes, dienes, cis-vinyloxiranes, and allylic selenides .

Deoxygenation of 1,4-Endoperoxides

It is used in the deoxygenation of 1,4-endoperoxides .

Protection of Carboxylic Acids

Stannous Chloride Dihydrate is used in the protection of carboxylic acids as 1,3-dithianes .

Sensitizing Agent

Stannous Chloride Dihydrate is used as a sensitizing agent in preparing glass and plastic for metalizing . It serves as a potent reducing agent .

Mechanism of Action

Target of Action

Stannous Chloride Dihydrate primarily targets Technetium-99m , an active radiological agent used in radiopharmaceutical kits . The compound forms a complex with phosphate-containing moieties, which localize primarily in bone (40-50%) and infarcted myocardium (0.01-0.02%/g of tissue), allowing for imaging of areas of altered osteogenesis or necrotic heart tissue .

Mode of Action

Stannous Chloride Dihydrate acts as a reducing agent for Technetium-99m . This reduction allows the formation of a Tc99m-Sn-pyrophosphate complex in combination with sodium pyrophosphate . This complex formation is the primary interaction of Stannous Chloride Dihydrate with its target.

Biochemical Pathways

It is known that the compound plays a crucial role in the formation of the tc99m-sn-pyrophosphate complex, which is used in imaging studies .

Result of Action

The primary result of Stannous Chloride Dihydrate’s action is the formation of a complex with Technetium-99m . This complex localizes in specific areas of the body, such as the bone and infarcted myocardium, allowing for imaging of these areas . This is particularly useful in detecting areas of altered osteogenesis or necrotic heart tissue .

Action Environment

Stannous Chloride Dihydrate is sensitive to environmental factors. For instance, it tends to undergo hydrolysis in hot water . It is also known to react with moisture in the air, forming hydrogen chloride . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as temperature and humidity .

Safety and Hazards

Future Directions

Stannous chloride dihydrate plays an important role in many areas of science and technology, including nuclear medicine and catalysis in organic chemistry . It has found application as a precursor for the growth of semiconductor layers by chemical vapor deposition in the fabrication of gas sensors . The most promising application area of SnCl2 is solar power conversion .

properties

IUPAC Name |

tin(2+);dichloride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.2H2O.Sn/h2*1H;2*1H2;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPIDFUJEMBDLS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Cl-].[Cl-].[Sn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H4O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049788 | |

| Record name | Stannous chloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tin dichloride.2H2O | |

CAS RN |

10025-69-1 | |

| Record name | Stannous chloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STANNOUS CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BQV3749L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxepino[3,2-C]pyridine](/img/structure/B161202.png)